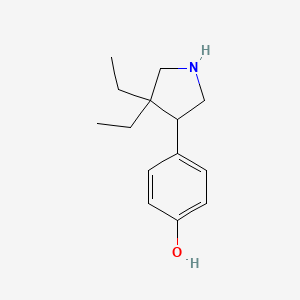amine](/img/structure/B13212277.png)
[3-Amino-2-(trifluoromethyl)propyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(trifluoromethyl)propylamine is a chemical compound with the molecular formula C5H11F3N2 It is characterized by the presence of an amino group, a trifluoromethyl group, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under specific conditions using reagents such as trifluoromethyl iodide and a radical initiator.
Industrial Production Methods
Industrial production of 3-Amino-2-(trifluoromethyl)propylamine may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application, but they generally follow similar principles to the synthetic routes used in laboratory settings.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(trifluoromethyl)propylamine can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
3-Amino-2-(trifluoromethyl)propylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-(trifluoromethyl)propylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Amino-2-(trifluoromethyl)propylamine include:
- [3-Amino-2-(trifluoromethyl)propyl]amine
- 3-Amino-2-(difluoromethyl)propylamine
- 3-Amino-2-(trifluoromethyl)butylamine
Uniqueness
The presence of the trifluoromethyl group in 3-Amino-2-(trifluoromethyl)propylamine imparts unique chemical properties, such as increased stability and lipophilicity, which can enhance its interactions with biological targets compared to similar compounds without the trifluoromethyl group.
Properties
Molecular Formula |
C5H11F3N2 |
|---|---|
Molecular Weight |
156.15 g/mol |
IUPAC Name |
N'-methyl-2-(trifluoromethyl)propane-1,3-diamine |
InChI |
InChI=1S/C5H11F3N2/c1-10-3-4(2-9)5(6,7)8/h4,10H,2-3,9H2,1H3 |
InChI Key |
DFFRYUCELNONHE-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde](/img/structure/B13212197.png)
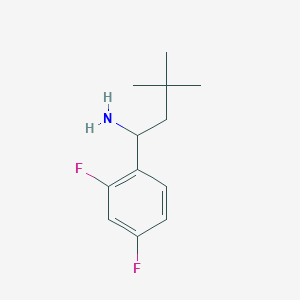
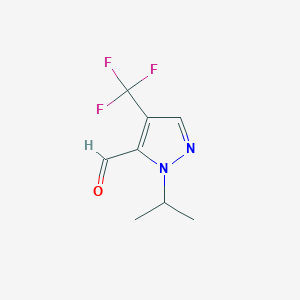
![N-[(4-Formylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B13212214.png)

![Ethyl 2-[(2-cyanoethyl)(4-fluorophenyl)amino]acetate](/img/structure/B13212225.png)
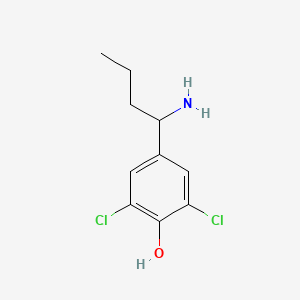
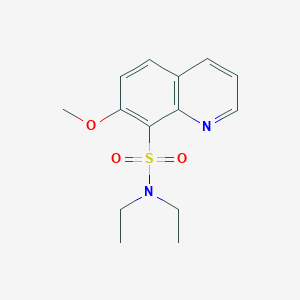

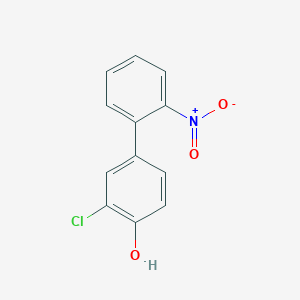
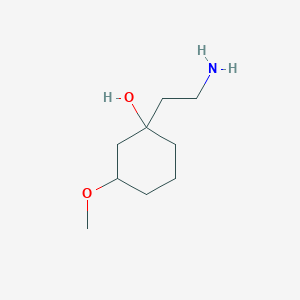
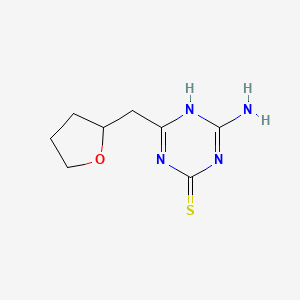
![4-(4-Fluorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13212268.png)
